molecular formula C21H21NO B11513144 N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide

N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide

Cat. No.: B11513144
M. Wt: 303.4 g/mol
InChI Key: IHEMVEUCZJJWAP-UHFFFAOYSA-N
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Description

N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of naphthalene and is characterized by the presence of a carboxamide group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-(propan-2-yl)benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of N-[(4-propan-2-ylphenyl)methyl]naphthylamine.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide stands out due to its unique naphthalene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO/c1-15(2)17-12-10-16(11-13-17)14-22-21(23)20-9-5-7-18-6-3-4-8-19(18)20/h3-13,15H,14H2,1-2H3,(H,22,23)

InChI Key

IHEMVEUCZJJWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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